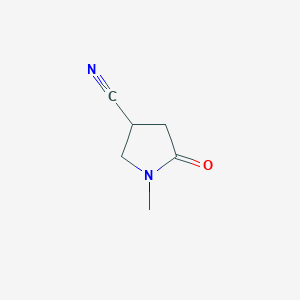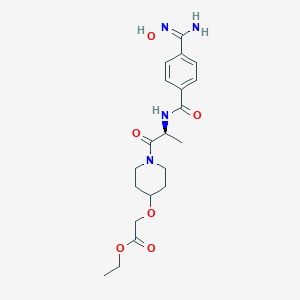![molecular formula C10H8N4S B070016 [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine CAS No. 179599-33-8](/img/structure/B70016.png)
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine, also known as BPTA, is a small molecule that has gained significant attention in the scientific research community due to its potential use as a tool compound for probing protein-protein interactions. BPTA has been found to bind to a specific site on the protein FKBP12, which has led to its use in a variety of applications, including drug discovery and structural biology.
Mecanismo De Acción
The mechanism of action of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine involves its binding to a specific site on the FKBP12 protein. This binding can disrupt the interaction between FKBP12 and other proteins, which can lead to changes in cellular processes that are regulated by FKBP12.
Efectos Bioquímicos Y Fisiológicos
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been found to have a variety of biochemical and physiological effects, including the regulation of protein-protein interactions, the modulation of cellular processes, and the potential for use as a therapeutic agent. [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been shown to have a high affinity for the FKBP12 protein, which makes it a useful tool for probing protein-protein interactions and for the development of new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine is its high affinity for the FKBP12 protein, which makes it a useful tool for probing protein-protein interactions and for the development of new therapeutic agents. However, one of the limitations of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine, including the development of new compounds that can bind to FKBP12 with even greater affinity, the use of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine as a tool for probing protein-protein interactions in complex cellular systems, and the development of new therapeutic agents based on the structure of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine. Additionally, there is potential for the use of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine in the development of new diagnostic tools for diseases that are associated with protein-protein interactions.
Métodos De Síntesis
The synthesis of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine involves several steps, including the reaction of 2-aminopyrazole with 2-bromo-1,3-benzothiazole, followed by the reduction of the resulting intermediate using sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been used in a variety of scientific research applications, including drug discovery, structural biology, and protein-protein interaction studies. [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been found to bind to the FKBP12 protein, which is involved in a variety of cellular processes, including protein folding and trafficking. By binding to FKBP12, [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine can be used to probe the interaction between FKBP12 and other proteins, which can provide insight into the function of these proteins and their role in disease.
Propiedades
Número CAS |
179599-33-8 |
|---|---|
Nombre del producto |
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine |
Fórmula molecular |
C10H8N4S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
5-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-5-7(13-14-9)10-12-6-3-1-2-4-8(6)15-10/h1-5H,(H3,11,13,14) |
Clave InChI |
WLAOOOBRGCDDEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
Sinónimos |
1H-Pyrazol-3-amine,5-(2-benzothiazolyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)

![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)


![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)


![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)